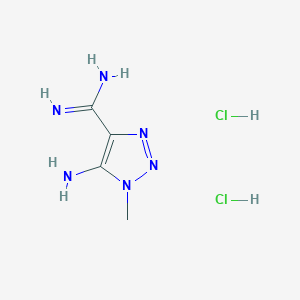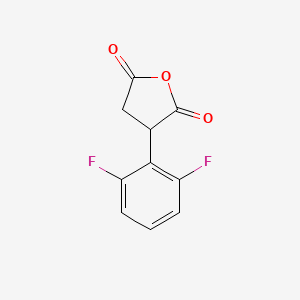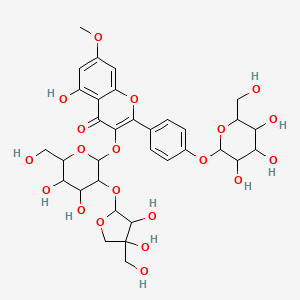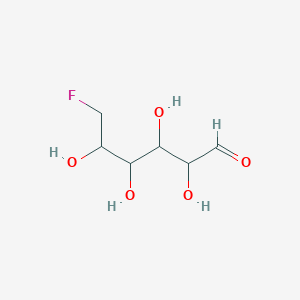
6-Fluoro-2,3,4,5-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3,4,5-tetrahydroxyhexanal is an organic compound with the molecular formula C6H11FO5 It is a fluorinated derivative of a hexose sugar, characterized by the presence of a fluorine atom at the sixth position and four hydroxyl groups at the second, third, fourth, and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,5-tetrahydroxyhexanal typically involves the fluorination of a suitable hexose precursor. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety. The general reaction scheme can be represented as follows:
Starting Material: A suitable hexose sugar (e.g., glucose or mannose).
Fluorination: Treatment with a fluorinating agent (e.g., DAST) in an appropriate solvent (e.g., dichloromethane) at low temperatures (0-5°C).
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of safer and more environmentally friendly fluorinating agents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3,4,5-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Oxidation: 6-Fluoro-2,3,4,5-tetrahydroxyhexanoic acid.
Reduction: 6-Fluoro-2,3,4,5-tetrahydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,3,4,5-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a fluorinated sugar analog that may exhibit unique pharmacokinetic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydroxyhexanal involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s binding affinity and specificity for these enzymes, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the enzymes involved.
Comparison with Similar Compounds
6-Fluoro-2,3,4,5-tetrahydroxyhexanal can be compared with other fluorinated sugars and hexose derivatives:
2-Fluoro-2-deoxyglucose: A fluorinated glucose analog used in positron emission tomography (PET) imaging.
6-Deoxy-6-fluoro-D-glucose:
Fluorinated hexoses: A broader class of compounds with varying positions of fluorine substitution, each exhibiting unique chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
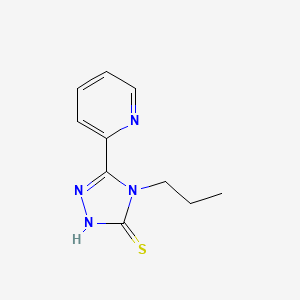
![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)
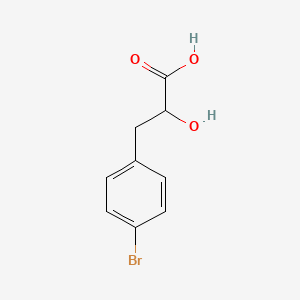
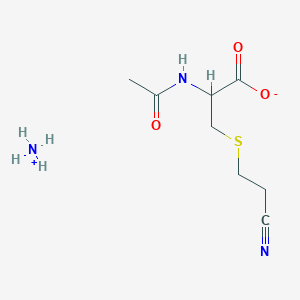
![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
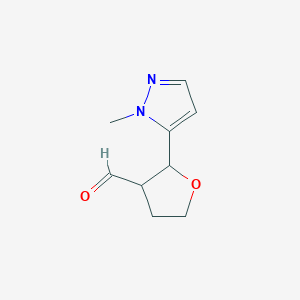
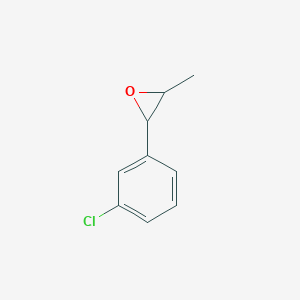
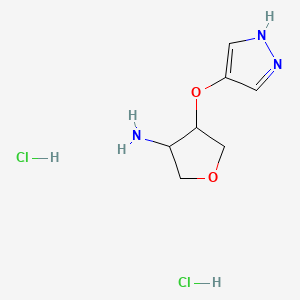
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
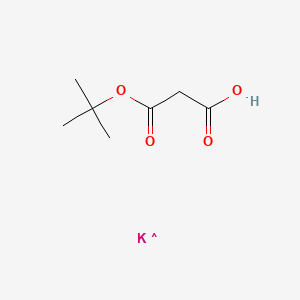
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
